molecular formula C9H11NO2 B3037854 3-Amino-2,4-dimethylbenzoic acid CAS No. 64289-45-8

3-Amino-2,4-dimethylbenzoic acid

Cat. No. B3037854
CAS RN: 64289-45-8
M. Wt: 165.19 g/mol
InChI Key: OXASAUXTASIZPW-UHFFFAOYSA-N
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Description

3-Amino-2,4-dimethylbenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It has a molecular formula of C9H11NO2 and an average mass of 165.189 Da .


Synthesis Analysis

The synthesis of 2,4-dimethyl-3-aminobenzoic acid involves using 2,4-dimethylbenzoic acid as a raw material, carrying out double nitration with concentrated nitric acid, selectively reducing the 5-position nitro with a NaSH system, deaminating with a sodium nitrite system, and reducing the 3-position nitro with iron powder .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,4-dimethylbenzoic acid is centered on 9 coordination Ln (III) ions and forms a single hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-dimethyl-3-aminobenzoic acid include double nitration, selective reduction, deamination, and reduction .


Physical And Chemical Properties Analysis

3-Amino-2,4-dimethylbenzoic acid is a white to yellow solid. It has a melting point of 180°C (dec.) and a density of 1±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

“3-Amino-2,4-dimethylbenzoic acid” can be used as a reagent in organic synthesis . It can be used to convert aldehydes and ketones into amides .

Biosynthesis of Neurotransmitters

This compound plays a role in various biological processes, such as the biosynthesis of the neurotransmitter serotonin . Serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.

Synthesis of Plant Hormones

“3-Amino-2,4-dimethylbenzoic acid” is also used in the synthesis of the plant hormone auxin . Auxins are a class of plant hormones (or plant growth regulators) with some morphogen-like characteristics.

Antibacterial Activity

Although not directly related to “3-Amino-2,4-dimethylbenzoic acid”, its close relative “2,4-Dimethylbenzoic acid” has been found to have antibacterial activity . This suggests potential antibacterial applications for “3-Amino-2,4-dimethylbenzoic acid” as well.

Electrophoretic Separation

Again, “2,4-Dimethylbenzoic acid” has been used in capillary electrophoretic separation of α-, β-, γ- and δ-cyclodextrins . This indicates that “3-Amino-2,4-dimethylbenzoic acid” could potentially be used in similar applications.

Safety and Hazards

3-Amino-2,4-dimethylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASAUXTASIZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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